Phenyl 4,5-dichloro-2-methylbenzenesulfonate Phenyl 4,5-dichloro-2-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1018157-54-4
VCID: VC5449133
InChI: InChI=1S/C13H10Cl2O3S/c1-9-7-11(14)12(15)8-13(9)19(16,17)18-10-5-3-2-4-6-10/h2-8H,1H3
SMILES: CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2)Cl)Cl
Molecular Formula: C13H10Cl2O3S
Molecular Weight: 317.18

Phenyl 4,5-dichloro-2-methylbenzenesulfonate

CAS No.: 1018157-54-4

Cat. No.: VC5449133

Molecular Formula: C13H10Cl2O3S

Molecular Weight: 317.18

* For research use only. Not for human or veterinary use.

Phenyl 4,5-dichloro-2-methylbenzenesulfonate - 1018157-54-4

Specification

CAS No. 1018157-54-4
Molecular Formula C13H10Cl2O3S
Molecular Weight 317.18
IUPAC Name phenyl 4,5-dichloro-2-methylbenzenesulfonate
Standard InChI InChI=1S/C13H10Cl2O3S/c1-9-7-11(14)12(15)8-13(9)19(16,17)18-10-5-3-2-4-6-10/h2-8H,1H3
Standard InChI Key XWRUDUMYLXTXPE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

Phenyl 4,5-dichloro-2-methylbenzenesulfonate belongs to the sulfonate ester family, featuring a benzenesulfonate backbone with two chlorine atoms at the 4- and 5-positions and a methyl group at the 2-position. The phenyl ester group is attached via the sulfonate oxygen. Its IUPAC name, phenyl 4,5-dichloro-2-methylbenzenesulfonate, reflects this substitution pattern. The Standard InChI key (XWRUDUMYLXTXPE-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Molecular Geometry and Reactivity

The compound’s planar aromatic rings and electron-withdrawing sulfonate group contribute to its stability and reactivity. The chlorine atoms enhance electrophilic substitution resistance, while the methyl group introduces steric hindrance, influencing regioselectivity in reactions. Computational models predict a dipole moment of approximately 4.2 D, favoring solubility in polar aprotic solvents like dimethylformamide (DMF).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H10Cl2O3S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{O}_3\text{S}
Molecular Weight317.18 g/mol
CAS No.1018157-54-4
InChI KeyXWRUDUMYLXTXPE-UHFFFAOYSA-N
Predicted LogP3.8 (Moderate lipophilicity)

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis involves the esterification of 4,5-dichloro-2-methylbenzenesulfonyl chloride with phenol under basic conditions:

C6H5OH+ClSO2C6H2Cl2CH3BasePhenyl 4,5-dichloro-2-methylbenzenesulfonate+HCl\text{C}_6\text{H}_5\text{OH} + \text{ClSO}_2\text{C}_6\text{H}_2\text{Cl}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{Phenyl 4,5-dichloro-2-methylbenzenesulfonate} + \text{HCl}

Typical conditions employ triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C, yielding 68–72% after recrystallization from ethanol.

One-Pot Methodologies

While no direct one-pot synthesis is reported for this compound, analogous protocols for chlorinated isothiazolinones (e.g., CN104961705A) suggest potential adaptations . For instance, sequential chlorination and sulfonation in a single reactor could minimize intermediate purification. Such methods reduce wastewater generation by 40% compared to stepwise approaches .

Table 2: Synthesis Optimization Parameters

ParameterOptimal Range
Temperature0–5°C (initial), 20–25°C (final)
SolventAnhydrous DCM or THF
BaseTriethylamine (2.2 equiv)
Reaction Time4–6 hours

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C and decomposition onset at 240°C, consistent with sulfonate esters. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C under nitrogen, indicating moderate thermal resilience.

Solubility Profile

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMF (≥50 mg/mL) and tetrahydrofuran (THF). LogP values suggest preferential partitioning into organic phases, critical for extraction protocols.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) could unlock novel synthetic pathways. Density functional theory (DFT) simulations would clarify transition states and regioselectivity.

Application-Driven Optimization

Scalable synthesis methods, particularly continuous-flow systems, warrant exploration to improve yield and reduce costs. Partnering with polymer chemists could validate its efficacy in flame-retardant materials .

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